molecular formula C₁₀H₁₅NO B1142727 4-[(1S)-1-amino-2-methylpropyl]phenol CAS No. 1213469-19-2

4-[(1S)-1-amino-2-methylpropyl]phenol

Cat. No. B1142727
M. Wt: 165.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(1S)-1-amino-2-methylpropyl]phenol” is a chemical compound with the molecular formula C10H15NO1. It is a type of phenol, which is a class of aromatic organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is part of an aromatic ring2.



Synthesis Analysis

The synthesis of phenolic compounds like “4-[(1S)-1-amino-2-methylpropyl]phenol” is a complex process. Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties3. The chapter covers methods and updated techniques of analysis of phenolic compounds. Finally, biosynthesis of such important organic molecules is covered going through some of their current synthesis methods in the laboratory, methods of their synthetic elaboration3.



Molecular Structure Analysis

The molecular structure of “4-[(1S)-1-amino-2-methylpropyl]phenol” consists of a phenol group attached to an amino-2-methylpropyl group4. The presence of the amino group may influence the compound’s reactivity and interactions with other molecules.



Chemical Reactions Analysis

Phenols, including “4-[(1S)-1-amino-2-methylpropyl]phenol”, are very reactive towards electrophilic aromatic substitution5. They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone6.



Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules9. The exact physical and chemical properties of “4-[(1S)-1-amino-2-methylpropyl]phenol” would depend on its specific structure and the presence of the amino-2-methylpropyl group.


Future Directions

The future directions for research on “4-[(1S)-1-amino-2-methylpropyl]phenol” and similar compounds could involve further exploration of their biological activities and potential applications. Given the antimicrobial and antioxidant properties of phenolic compounds, they could be investigated for use in pharmaceuticals, food preservation, and other industries3.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4-[(1S)-1-amino-2-methylpropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAPLTBLRYGSEY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1S)-1-amino-2-methylpropyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.